Cas no 59577-81-0 (3-(2-methylphenyl)pentanedioic acid)

3-(2-methylphenyl)pentanedioic acid Chemical and Physical Properties
Names and Identifiers
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- 3-(2-methylphenyl)pentanedioic acid
- Pentanedioic acid, 3-(2-methylphenyl)-
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- Inchi: 1S/C12H14O4/c1-8-4-2-3-5-10(8)9(6-11(13)14)7-12(15)16/h2-5,9H,6-7H2,1H3,(H,13,14)(H,15,16)
- InChI Key: VRSPECQGUYEYDD-UHFFFAOYSA-N
- SMILES: C(O)(=O)CC(C1=CC=CC=C1C)CC(O)=O
Computed Properties
- Exact Mass: 222.08920892g/mol
- Monoisotopic Mass: 222.08920892g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 16
- Rotatable Bond Count: 5
- Complexity: 246
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 74.6Ų
- XLogP3: 1.3
Experimental Properties
- Density: 1.248±0.06 g/cm3(Predicted)
- Boiling Point: 376.6±27.0 °C(Predicted)
- pka: 4.10±0.10(Predicted)
3-(2-methylphenyl)pentanedioic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1830196-1.0g |
3-(2-methylphenyl)pentanedioic acid |
59577-81-0 | 1g |
$1129.0 | 2023-06-02 | ||
Enamine | EN300-1830196-1g |
3-(2-methylphenyl)pentanedioic acid |
59577-81-0 | 1g |
$1129.0 | 2023-09-19 | ||
Enamine | EN300-1830196-5g |
3-(2-methylphenyl)pentanedioic acid |
59577-81-0 | 5g |
$3273.0 | 2023-09-19 | ||
Enamine | EN300-1830196-0.05g |
3-(2-methylphenyl)pentanedioic acid |
59577-81-0 | 0.05g |
$948.0 | 2023-09-19 | ||
Enamine | EN300-1830196-0.1g |
3-(2-methylphenyl)pentanedioic acid |
59577-81-0 | 0.1g |
$993.0 | 2023-09-19 | ||
Enamine | EN300-1830196-10.0g |
3-(2-methylphenyl)pentanedioic acid |
59577-81-0 | 10g |
$4852.0 | 2023-06-02 | ||
Enamine | EN300-1830196-5.0g |
3-(2-methylphenyl)pentanedioic acid |
59577-81-0 | 5g |
$3273.0 | 2023-06-02 | ||
Enamine | EN300-1830196-0.5g |
3-(2-methylphenyl)pentanedioic acid |
59577-81-0 | 0.5g |
$1084.0 | 2023-09-19 | ||
Enamine | EN300-1830196-0.25g |
3-(2-methylphenyl)pentanedioic acid |
59577-81-0 | 0.25g |
$1038.0 | 2023-09-19 | ||
Enamine | EN300-1830196-2.5g |
3-(2-methylphenyl)pentanedioic acid |
59577-81-0 | 2.5g |
$2211.0 | 2023-09-19 |
3-(2-methylphenyl)pentanedioic acid Related Literature
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Sushil Sharma,Zimu Wei,Ferdinand C. Grozema,Sanchita Sengupta Phys. Chem. Chem. Phys., 2020,22, 25514-25521
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J. García-Fernández,J. Bartolomé,A. Torres-Pardo,A. Peche-Herrero,J. Moreno,J. Ramírez-Castellanos,A. Cremades,J. Piqueras J. Mater. Chem. C, 2017,5, 10176-10184
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M. Kubus,K. Levin,S. Kroeker,D. Enseling,T. Jüstel,H.-J. Meyer Dalton Trans., 2015,44, 2819-2826
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Jessica L. Barilone,Hideaki Ogata,Wolfgang Lubitz,Maurice van Gastel Phys. Chem. Chem. Phys., 2015,17, 16204-16212
Additional information on 3-(2-methylphenyl)pentanedioic acid
Introduction to 3-(2-methylphenyl)pentanedioic acid (CAS No. 59577-81-0)
3-(2-methylphenyl)pentanedioic acid, identified by the Chemical Abstracts Service Number (CAS No.) 59577-81-0, is a significant compound in the field of organic chemistry and pharmaceutical research. This dicarboxylic acid derivative features a rigid aromatic ring substituted with a methyl group, coupled with a pentanedioic acid backbone. Such structural motifs are of considerable interest due to their potential applications in drug design, material science, and synthetic chemistry.
The molecular structure of 3-(2-methylphenyl)pentanedioic acid consists of a benzene ring with a methyl group at the 2-position, linked to a five-carbon chain that terminates with two carboxylic acid groups. This configuration imparts unique electronic and steric properties, making it a valuable intermediate in the synthesis of more complex molecules. The presence of both aromatic and aliphatic components allows for diverse chemical modifications, which are exploited in various synthetic pathways.
In recent years, the pharmaceutical industry has shown increasing interest in dicarboxylic acids due to their role as key pharmacophores in numerous therapeutic agents. For instance, derivatives of pentanedioic acid have been investigated for their potential in modulating enzyme activity and receptor binding. The aromatic substituent in 3-(2-methylphenyl)pentanedioic acid further enhances its utility by enabling π-stacking interactions and influencing metabolic stability, factors that are critical in drug development.
One of the most compelling aspects of 3-(2-methylphenyl)pentanedioic acid is its versatility as a building block for more intricate molecules. Researchers have leveraged this compound to develop novel inhibitors targeting various biological pathways. For example, studies have demonstrated its applicability in creating ligands for G-protein coupled receptors (GPCRs), which are involved in signal transduction and are implicated in numerous diseases. The methyl substituent at the 2-position of the benzene ring plays a crucial role in optimizing binding affinity and selectivity.
The synthesis of 3-(2-methylphenyl)pentanedioic acid typically involves multi-step organic reactions, including Friedel-Crafts alkylation followed by oxidation and carboxylation processes. Advanced synthetic techniques such as catalytic hydrogenation and cross-coupling reactions have been employed to improve yield and purity. These methodologies align with the broader trend toward greener chemistry, where efficient and sustainable synthetic routes are prioritized.
Recent advancements in computational chemistry have also contributed to the study of 3-(2-methylphenyl)pentanedioic acid. Molecular modeling techniques allow researchers to predict its behavior in different environments, including interactions with biological targets. This computational approach complements experimental work by providing insights into structure-activity relationships (SAR), thereby accelerating the drug discovery process.
In addition to its pharmaceutical applications, 3-(2-methylphenyl)pentanedioic acid has been explored in material science. Its ability to form coordination complexes with metal ions makes it useful in designing metal-organic frameworks (MOFs) and supramolecular assemblies. These materials exhibit unique properties such as high surface area and selective adsorption capabilities, which are relevant for applications like gas storage and catalysis.
The chemical reactivity of 3-(2-methylphenyl)pentanedioic acid is another area of active investigation. Its dicarboxylic nature allows it to participate in various condensation reactions, forming polymeric materials or serving as a precursor for heterocyclic compounds. Such transformations highlight its importance as a versatile chemical intermediate.
From a regulatory perspective, 3-(2-methylphenyl)pentanedioic acid (CAS No. 59577-81-0) is not classified as a hazardous or controlled substance under current international guidelines. This classification simplifies its handling and commercial distribution while ensuring compliance with safety standards. Manufacturers producing or using this compound must adhere to good manufacturing practices (GMP) to maintain consistency and quality.
The future prospects for 3-(2-methylphenyl)pentanedioic acid are promising, given its broad utility across multiple scientific disciplines. Ongoing research aims to expand its applications through innovative synthetic strategies and interdisciplinary collaborations. As our understanding of molecular interactions deepens, compounds like this will continue to play a pivotal role in advancing scientific knowledge and technological innovation.
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